molecular formula C10H17N3O2S B150202 Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 126910-62-1

Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No. B150202
CAS RN: 126910-62-1
M. Wt: 243.33 g/mol
InChI Key: FPYDVQKSPYFIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in disease processes.
Biochemical and Physiological Effects
Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, the compound has been shown to have antioxidant properties and may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate in lab experiments is its high purity and stability. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that the compound may not be suitable for all types of experiments, and further research is needed to determine its full range of applications.

Future Directions

There are many potential future directions for research on Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate. Some possible areas of investigation include:
- Further studies on the compound's mechanism of action and potential targets for drug development
- Investigations into the compound's potential as a treatment for various diseases, including cancer, diabetes, and inflammation
- Studies on the compound's toxicity and safety profile
- Investigations into the compound's potential as an antioxidant or anti-aging agent
- Studies on the compound's interactions with other drugs and compounds
Overall, Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is a promising compound with many potential applications in scientific research. Further investigation is needed to fully understand its properties and potential uses.

Synthesis Methods

The synthesis of Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate involves the reaction between ethyl 2-bromoacetate and 5-tert-butyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and yields the desired product with high purity.

Scientific Research Applications

Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate has been used in various scientific research applications. One of its primary uses is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation.

properties

CAS RN

126910-62-1

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

ethyl 2-[(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C10H17N3O2S/c1-5-15-7(14)6-16-9-11-8(12-13-9)10(2,3)4/h5-6H2,1-4H3,(H,11,12,13)

InChI Key

FPYDVQKSPYFIAT-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NNC(=N1)C(C)(C)C

Canonical SMILES

CCOC(=O)CSC1=NNC(=N1)C(C)(C)C

synonyms

3-(1,1-dimethylethyl)-5-(ethoxycarboxy)-methylthio-1,2,4-triazole

Origin of Product

United States

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